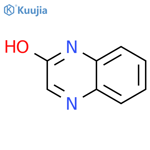

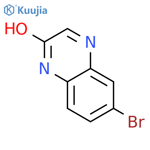

Product class 15: quinoxalines

,

Science of Synthesis,

2004,

16,

845-911